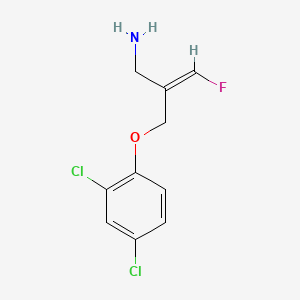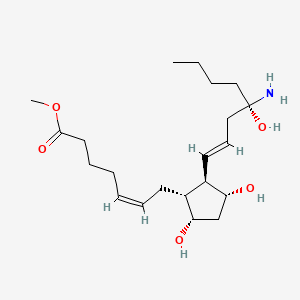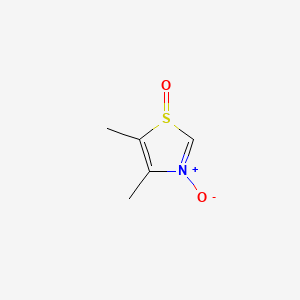
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol is a cis-3-phenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol.
Applications De Recherche Scientifique
Application in Synthesis of Complex Molecules
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol and its derivatives have been employed in complex organic syntheses. For instance, an enzymatically derived variant was elaborated into compounds that feature the pentacyclic framework of the alkaloid vindoline, which is a precursor to significant anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
Role in Diels-Alder Reactions
The molecule has been utilized in intermolecular stereoselective Diels-Alder dimerizations, forming different types of compounds (Hudlický & Boros, 1993). This showcases its versatility in creating structurally diverse compounds.
Involvement in Osmylation Processes
Research indicates that osmylation of chiral cis-cyclohexadienediols, which includes this compound, proceeds with a preference for the more electron-rich double bond (Brovetto et al., 1999). This preference is crucial for understanding and controlling chemical reactions involving these diols.
Biotransformation Studies
Biotransformation studies have shown the utility of this compound in the production of diverse chemical structures. For example, its biotransformation by Pseudomonas putida resulted in compounds useful for various synthetic applications (Jenkins et al., 1995).
Advancements in Synthetic Chemistry
The compound's role extends to advancements in synthetic chemistry. Studies have shown its potential in synthesizing various naturally occurring and synthetic compounds, contributing to the field of organic chemistry and pharmacology (Blacker et al., 1995).
Dihydroxylation and Enantioselectivity Studies
Research has explored its asymmetric dihydroxylation, providing a new enantiocontrolled route to produce important chemical compounds like conduritol E (Takano et al., 1994).
Propriétés
Numéro CAS |
66008-24-0 |
|---|---|
Nom du produit |
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol |
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H/t11-,12+/m0/s1 |
Clé InChI |
UMAHGMFKBJHGME-NWDGAFQWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C[C@@H]([C@@H]2O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



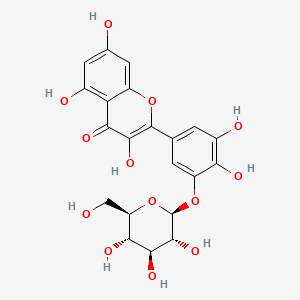
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
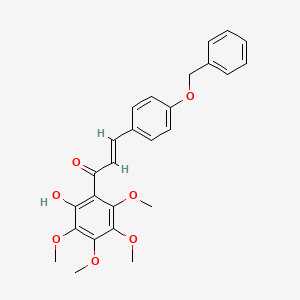
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)



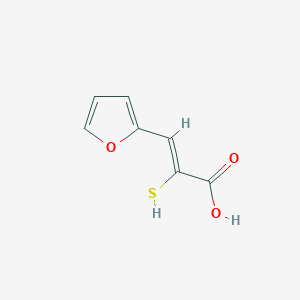
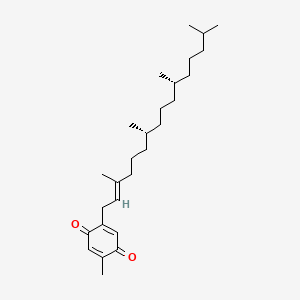
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
